7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
The compound “7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride” is a quinoline derivative . It has a molecular formula of C19H15Cl2NO .
Molecular Structure Analysis
The molecular structure of “7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride” consists of a quinoline core with chlorine, methyl, and carbonyl chloride substituents . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride” such as melting point, boiling point, density, molecular weight, and toxicity information are not explicitly mentioned in the retrieved sources .Scientific Research Applications
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Scientific Field : Synthetic Organic Chemistry and Medicinal Chemistry
- Application Summary : Quinoline, which is part of the structure of this compound, is an essential heterocyclic compound due to its versatile applications in industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry, serving as a scaffold for leads in drug discovery .
- Methods of Application : Various synthesis protocols have been reported for the construction of quinoline and its functionalization for biological and pharmaceutical activities . These include classical synthesis protocols as well as transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
- Results or Outcomes : Quinoline and its derivatives have shown potential biological and pharmaceutical activities . The specific results or outcomes would depend on the particular synthesis protocol and the intended application of the synthesized compound.
properties
IUPAC Name |
7-chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c1-10-4-5-13(11(2)8-10)17-9-15(19(21)23)14-6-7-16(20)12(3)18(14)22-17/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUUJKXBNSGTNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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